(r)-Phenylethylene carbonate

Electrosynthesis Chiral purity CO2 fixation

Procure (R)-Phenylethylene carbonate (90971-11-2) for enantiopure synthesis and high-performance polymer R&D. This chiral cyclic carbonate enables isotactic poly(styrene carbonate) with Tm 137.3°C and enzymatic resolution (E=270), distinct from racemic or achiral alternatives. Electrosynthesis route yields 98.8% ee without resolution steps. Verify regulatory compliance for intended use.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 90971-11-2
Cat. No. B14359768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-Phenylethylene carbonate
CAS90971-11-2
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1C(OC(=O)O1)C2=CC=CC=C2
InChIInChI=1S/C9H8O3/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2/t8-/m0/s1
InChIKeyZKOGUIGAVNCCKH-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Phenylethylene Carbonate (CAS 90971-11-2) | Chiral Cyclic Carbonate for Asymmetric Synthesis & Sustainable Polymer Production


(R)-Phenylethylene carbonate (CAS 90971-11-2), also known as (4R)-4-phenyl-1,3-dioxolan-2-one, is a chiral cyclic carbonate derived from (R)-styrene oxide and carbon dioxide. Its molecular formula is C9H8O3 with a molecular weight of 164.16 g/mol . This compound serves as a key chiral building block in the synthesis of enantiopure pharmaceuticals and as a monomer for producing stereoregular polycarbonates with enhanced thermal properties . The compound exhibits a melting point of 56-57 °C and a boiling point of 157 °C at 3.5 Torr, with a predicted density of 1.248±0.06 g/cm³ . Its chirality originates from the stereocenter at the C4 position of the 1,3-dioxolan-2-one ring, which enables specific enantioselective interactions in both chemical and biological systems .

Why (R)-Phenylethylene Carbonate (CAS 90971-11-2) Cannot Be Substituted with Racemic or Achiral Cyclic Carbonates in Chiral Applications


The (R)-enantiomer of phenylethylene carbonate is not interchangeable with its racemic mixture or the (S)-enantiomer in applications requiring stereochemical control. In the electrosynthesis of enantiomerically pure cyclic carbonates from CO2 and chiral epoxides, (R)-styrene carbonate was obtained with 98.8% enantiomeric excess (ee), whereas racemic styrene oxide yielded a racemic product with no optical activity [1]. This stereochemical purity is critical because the configuration of the monomer dictates the tacticity and resulting thermal properties of the polymer: isotactic poly(styrene carbonate) derived from enantiopure (R)-phenylethylene carbonate exhibits a melting temperature (Tm) of 137.3 °C and glass transition temperature (Tg) of 101.2 °C, while the atactic polymer from racemic monomer is amorphous and lacks these defined thermal transitions [2]. Furthermore, in enzymatic kinetic resolution studies, the (R)-phenylethyl carbonate linker demonstrated an enantioselectivity factor (E value) of 270, enabling near-complete separation of enantiomers, a property absent in achiral carbonates such as propylene carbonate or ethylene carbonate .

Quantitative Differentiation of (R)-Phenylethylene Carbonate (CAS 90971-11-2) from Racemic and Achiral Comparators in Catalysis and Polymer Science


Enantiomeric Excess in Electrosynthesis: (R)-Phenylethylene Carbonate vs. Racemic Styrene Carbonate

In the electrosynthesis of cyclic carbonates from CO2 and epoxides, the use of enantiopure (R)-styrene oxide yielded (R)-phenylethylene carbonate with 98.8% enantiomeric excess (ee), whereas racemic styrene oxide produced racemic styrene carbonate with 0% ee under identical conditions [1]. This quantitative difference in stereochemical outcome directly impacts downstream applications requiring chiral purity.

Electrosynthesis Chiral purity CO2 fixation

Polymer Thermal Properties: Isotactic Poly((R)-styrene carbonate) vs. Atactic Poly(styrene carbonate)

Copolymerization of CO2 with enantiopure (R)-styrene oxide using a multichiral salenCo(III) catalyst produced isotactic poly(styrene carbonate) with 98% head-to-tail connectivity and 97% enantioselectivity [1]. This stereoregular polymer exhibited a melting temperature (Tm) of 137.3 °C and glass transition temperature (Tg) of 101.2 °C [1]. In contrast, atactic poly(styrene carbonate) derived from racemic monomer is completely amorphous and lacks a defined melting point [2].

Polymer tacticity Thermal stability Crystallinity

Enantioselectivity in Enzymatic Resolution: (R)-Phenylethyl Carbonate Linker vs. Achiral Carbonate Linkers

A PEG-supported phenylethyl carbonate linker containing the (R)-phenylethylene carbonate moiety exhibited an enantioselectivity factor (E value) of 270 during porcine pancreas lipase (PPL)-catalyzed hydrolysis, yielding (R)-product with 99% ee at 24% conversion . In comparison, achiral carbonate linkers such as propylene carbonate show no enantioselectivity (E = 1) under analogous conditions [1].

Enzymatic kinetic resolution Chiral separation Biocatalysis

Regioselectivity in Ring-Opening Polymerization: (R)-Styrene Oxide vs. Other Epoxides

The copolymerization of CO2 with (R)-styrene oxide using a multichiral salenCo(III) catalyst proceeded with >98% regioselectivity for methylene C-O bond cleavage, yielding polycarbonate with 98% head-to-tail connectivity [1]. In contrast, the copolymerization of CO2 with propylene oxide under similar conditions results in lower regioselectivity (typically 80-95% head-to-tail) and produces regio-irregular polymers with inferior thermal and mechanical properties [2].

Regioselectivity Polymer architecture Head-to-tail connectivity

Stereocomplexation Thermal Enhancement: (R)/(S) Poly(styrene carbonate) Blend vs. Enantiopure (R)-Polymer

Blending isotactic (R)- and (S)-poly(styrene carbonate)s in a 1:1 ratio produces a crystalline stereocomplex with a melting temperature (Tm) of 164.1 °C, which is approximately 27 °C higher than the Tm of the enantiopure isotactic (R)-polymer (Tm = 137.3 °C) [1]. This stereocomplexation effect is absent in racemic poly(styrene carbonate) prepared directly from racemic monomer, which remains amorphous [2].

Stereocomplex Thermal enhancement Polymer blending

Key Application Scenarios for (R)-Phenylethylene Carbonate (CAS 90971-11-2) in Chiral Synthesis and Advanced Polymer Manufacturing


Asymmetric Electrosynthesis of Enantiopure Cyclic Carbonates from CO2

The electrosynthesis method using (R)-styrene oxide and CO2 yields (R)-phenylethylene carbonate with 98.8% ee, enabling the direct production of enantiopure cyclic carbonates without the need for chiral catalysts or post-synthetic resolution [1]. This process is particularly valuable for synthesizing chiral pharmaceutical intermediates where enantiomeric purity is mandated by regulatory guidelines.

Production of Semi-Crystalline Isotactic Polycarbonates via CO2/Epoxide Copolymerization

The copolymerization of CO2 with (R)-styrene oxide using chiral salenCo(III) catalysts produces isotactic poly(styrene carbonate) with 98% head-to-tail connectivity, Tm = 137.3 °C, and Tg = 101.2 °C [2]. This material is suitable for high-performance biodegradable plastics, coatings, and films requiring thermal stability and mechanical integrity that cannot be achieved with atactic or amorphous polycarbonates derived from racemic monomers.

Enzymatic Kinetic Resolution for Chiral Alcohol Synthesis

The (R)-phenylethyl carbonate moiety, when incorporated into PEG-supported linkers, enables highly enantioselective enzymatic hydrolysis (E = 270, 99% ee) for the preparation of enantiopure secondary alcohols . This application is critical in the pharmaceutical industry for the scalable synthesis of chiral building blocks used in drug discovery and development.

Stereocomplex Formation for Enhanced Thermal Stability in Polycarbonate Blends

Blending isotactic (R)- and (S)-poly(styrene carbonate)s in equal proportions yields a stereocomplex with Tm = 164.1 °C, representing a 27 °C increase over the enantiopure polymer [2]. This property enables the formulation of polycarbonate materials with elevated service temperatures for applications in automotive, electronics, and medical devices where thermal resistance is paramount.

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